2-Amino-3-butynoic acid

Description

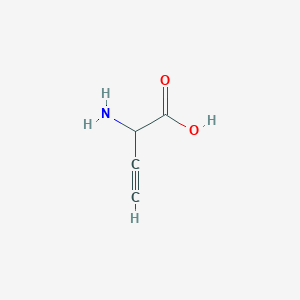

Structure

3D Structure

Properties

IUPAC Name |

2-aminobut-3-ynoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2/c1-2-3(5)4(6)7/h1,3H,5H2,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSUAJFIEKRKPEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10868259 | |

| Record name | 2-Aminobut-3-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10868259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Enantioselective Synthesis of 2-Amino-3-butynoic Acid

Achieving high enantiopurity is critical for the biological application of chiral molecules like this compound. Enantioselective synthesis aims to produce a single enantiomer, bypassing the need for challenging and often inefficient resolution of racemic mixtures. Key modern approaches include asymmetric catalysis, the use of chiral auxiliaries, and biocatalytic methods.

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of α-alkynyl amino acids, two prominent strategies are rhodium-catalyzed asymmetric alkynylation and chiral phase-transfer catalysis.

Rhodium-Catalyzed Asymmetric Alkynylation: Chiral rhodium complexes have been successfully employed in the asymmetric conjugate alkynylation of various substrates, a method that can be adapted for amino acid synthesis. For instance, the reaction of α,β-unsaturated ketones or aldehydes with alkynylsilanols in the presence of a chiral rhodium catalyst can produce β-alkynyl ketones and aldehydes with high enantioselectivity. These intermediates can then be further elaborated to the desired α-amino acid.

Chiral Phase-Transfer Catalysis: This method is a powerful tool for the asymmetric alkylation of glycine (B1666218) derivatives. A glycine imine substrate, typically a Schiff base, is deprotonated at the α-carbon under basic conditions in a biphasic system. A chiral phase-transfer catalyst (PTC), often a quaternary ammonium (B1175870) salt derived from cinchona alkaloids or BINOL, transports the resulting enolate into the organic phase where it reacts with an electrophile. For the synthesis of this compound, a propargyl halide would serve as the electrophile. This approach offers high enantioselectivities and yields under relatively mild conditions.

| Catalytic System | Substrate Type | Key Features | Reported Yields | Reported Enantioselectivity (ee) |

|---|---|---|---|---|

| Chiral Rhodium Complexes (e.g., Rh(I)/(R)-DM-binap) | α,β-Unsaturated Ketoesters | Direct introduction of the alkyne moiety. | High | High |

| Cinchona Alkaloid-Derived PTCs | N-(Diphenylmethylene) glycine tert-butyl ester | Mild reaction conditions, operational simplicity. | 82-92% | 94-99% ee |

| C2-Symmetric Chiral Quaternary Ammonium Bromides | Aldimine Schiff bases of amino acid tert-butyl esters | Effective for a wide variety of α,α-dialkyl-α-amino acids. | High | High |

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective transformation. After the desired stereocenter is set, the auxiliary is removed and can often be recovered. This strategy is widely used for the asymmetric synthesis of amino acids.

Evans Oxazolidinones: Popularized by David A. Evans, chiral oxazolidinones are highly effective auxiliaries. An N-acylated oxazolidinone can be deprotonated to form a stereodefined enolate, which then reacts with an electrophile. The bulky substituents on the oxazolidinone ring effectively shield one face of the enolate, leading to high diastereoselectivity in the alkylation step. For this compound, the acylated auxiliary would be alkylated with a propargyl halide. The auxiliary is then cleaved under specific conditions to yield the enantiomerically enriched amino acid.

Pseudoephedrine Amides: Pseudoephedrine is another practical and effective chiral auxiliary for asymmetric alkylation reactions. Amides formed from pseudoephedrine and a carboxylic acid can be enolized and subsequently alkylated with high diastereoselectivity. A notable advantage is that the pseudoephedrine auxiliary can often be removed under mild conditions, and the resulting products are frequently crystalline, which facilitates purification.

| Chiral Auxiliary | Reaction Type | Key Advantages | Cleavage Method |

|---|---|---|---|

| Evans Oxazolidinones | Asymmetric Alkylation / Aldol Reactions | High diastereoselectivity, predictable stereochemistry. | Hydrolysis (e.g., LiOH/H₂O₂) or Reductive Cleavage (e.g., LiBH₄). |

| Pseudoephedrine | Asymmetric Alkylation | High diastereoselectivity, products are often crystalline, auxiliary is recoverable. | Acidic or basic hydrolysis. |

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes operate under mild conditions and can exhibit exquisite enantio-, regio-, and chemoselectivity. While the direct enzymatic synthesis of this compound is not yet mainstream, several enzymatic strategies hold promise for producing unnatural amino acids.

Engineered Enzymes: The synthesis of non-canonical amino acids (ncAAs) can be achieved by engineering the substrate specificity and catalytic activity of existing enzymes. For example, transaminases (ATAs) are enzymes that catalyze the transfer of an amino group from a donor to a keto acid acceptor. By engineering the active site of a transaminase, it may be possible to accommodate an α-keto acid precursor of this compound (2-oxo-3-butynoic acid) and catalyze its conversion to the corresponding amino acid with high enantiopurity.

Natural Biosynthetic Pathways: Nature has evolved pathways to produce amino acids with unique functional groups, including terminal alkynes. Researchers have recently elucidated the biosynthetic pathway for β-ethynylserine and L-propargylglycine (a close structural analog of this compound) in the bacterium Streptomyces cattleya. This pathway involves a series of enzymatic steps including halogenation, oxidative cleavage, and elimination. The discovery and characterization of these "acetylenase" enzymes open the door to harnessing them for the biotechnological production of alkyne-containing amino acids.

Development of Novel Synthetic Pathways

Beyond enantioselectivity, the development of novel synthetic routes focuses on efficiency, atom economy, and the ability to generate molecular diversity. Key areas of exploration include sophisticated protecting group strategies and the use of multicomponent reactions.

The synthesis of this compound requires careful management of three reactive functional groups: the α-amino group, the C-terminal carboxyl group, and the terminal alkyne. An effective protecting group strategy must be orthogonal, meaning that each protecting group can be removed selectively without affecting the others.

Amino Group Protection: The most common protecting groups for the α-amino function are tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). Boc is acid-labile (removed with acids like TFA), while Fmoc is base-labile (removed with bases like piperidine).

Carboxyl Group Protection: The carboxyl group is typically protected as an ester, such as a methyl (Me), ethyl (Et), or tert-butyl (tBu) ester. Benzyl (Bn) esters are also common and can be removed by hydrogenolysis.

Alkyne Protection: The terminal alkyne proton is acidic and can interfere with certain reactions, particularly those involving strong bases or organometallic reagents. A common strategy is to protect the alkyne with a silyl (B83357) group, such as trimethylsilyl (B98337) (TMS) or triisopropylsilyl (TIPS). These groups are typically removed with a fluoride (B91410) source, like tetrabutylammonium (B224687) fluoride (TBAF).

An orthogonal strategy allows for the selective manipulation of each part of the molecule, which is crucial for applications like peptide synthesis or further functionalization of the alkyne.

| Functional Group | Protecting Group | Abbreviation | Removal Conditions |

|---|---|---|---|

| Amino Group | 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., 20% Piperidine in DMF) |

| Carboxyl Group | tert-Butyl ester | tBu | Strong Acid (e.g., TFA) |

| Alkyne | Triisopropylsilyl | TIPS | Fluoride source (e.g., TBAF) |

Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion. These reactions are highly atom-economical and efficient for generating libraries of complex molecules.

The Ugi Reaction: The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino carboxamide. To synthesize a derivative of this compound, one of the components would need to contain the butyne moiety. For example, 3-butynoic acid could potentially serve as the carboxylic acid component, or a propargyl-containing amine or isocyanide could be used. The versatility of the Ugi reaction allows for the rapid assembly of peptide-like structures incorporating the alkyne functionality.

A³ Coupling (Alkyne-Aldehyde-Amine): The A³ coupling reaction is a three-component reaction that forms a propargylamine (B41283) from an alkyne, an aldehyde, and an amine, typically catalyzed by a copper salt. This reaction could be employed to synthesize precursors to this compound or to create more complex structures based on the propargylamine scaffold. For instance, coupling a protected amino-aldehyde with a terminal alkyne and another amine could generate a diamino-alkyne structure.

These MCR strategies provide powerful and flexible routes to novel derivatives of this compound, enabling rapid exploration of chemical space for applications in drug discovery and chemical biology.

Functionalization and Derivatization for Specialized Applications

The strategic functionalization and derivatization of this compound are pivotal for its use in creating complex biomolecules and chemical tools. The alkyne moiety serves as a key site for post-synthetic modifications, enabling the attachment of various functionalities.

Synthesis of Bioconjugation Reagents

The terminal alkyne of this compound is a prime functional group for the synthesis of bioconjugation reagents, primarily through its participation in "click chemistry." nih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and bioorthogonal reaction that forms a stable triazole linkage. researchgate.net This reaction has been widely exploited to link peptides containing this compound to other molecules.

To create versatile bioconjugation reagents, this compound can be derivatized to introduce other reactive functionalities. This can be achieved through modification of its amino or carboxyl group.

Derivatization Strategies:

N-terminal Modification: The α-amino group can be acylated with various reagents to introduce functionalities such as biotin (B1667282) for affinity purification, fluorescent dyes for imaging, or crosslinkers for studying molecular interactions. For instance, reaction with an activated ester of biotin would yield a biotinylated alkyne probe.

C-terminal Modification: The carboxyl group can be activated, for example, with N-hydroxysuccinimide (NHS), to form an active ester. mdpi.com This NHS ester can then react with primary amines on other molecules, such as proteins or surfaces, to form a stable amide bond, thereby tethering the alkyne functionality.

Side-Chain Analogs: While this compound itself does not have a side chain, its structural motif can be incorporated into other amino acids. For example, an alkyne-functionalized arginine has been synthesized for SPPS, enabling the introduction of a clickable handle into peptides at arginine positions. chempep.com

The resulting bioconjugation reagents, possessing both an alkyne handle and another reactive or reporter group, are invaluable tools in chemical biology for applications such as:

Protein labeling and visualization.

Activity-based protein profiling.

Immobilization of peptides and proteins onto surfaces.

Construction of complex peptide architectures, such as cyclic peptides. researchgate.net

| Derivative Type | Modification Site | Introduced Functionality | Potential Application |

| N-Acylated Derivative | α-Amino group | Biotin, Fluorophore, Crosslinker | Affinity labeling, Cellular imaging, Interaction studies |

| C-Terminal Active Ester | Carboxyl group | NHS ester | Protein conjugation, Surface immobilization |

Mechanistic Investigations of Biochemical Interactions

Enzyme Inhibition and Inactivation Mechanisms

2-Amino-3-butynoic acid is recognized for its potent ability to inhibit and inactivate specific enzymes through a mechanism-based approach. Its unique chemical structure, particularly the terminal alkyne group, is central to its function as an enzyme inactivator.

Suicide Substrate Inhibition by the Alkyne Moiety

This compound functions as a suicide substrate, a class of inhibitors that are chemically unreactive until they are catalytically converted into a highly reactive species by the target enzyme itself. nih.gov This process is also known as mechanism-based inactivation. wikipedia.org The enzyme essentially participates in its own inactivation, a phenomenon described as a "suicide reaction". d-nb.info

The core of this mechanism lies in the alkyne moiety of the molecule. The enzyme recognizes this compound as a substrate analog and initiates its catalytic cycle. d-nb.info During this process, the enzyme transforms the inert alkyne group into a highly reactive intermediate. This reactive species, generated within the confines of the active site, then rapidly attacks a nucleophilic amino acid residue or a prosthetic group essential for the enzyme's function. wikipedia.orgd-nb.info This leads to the irreversible deactivation of the enzyme. nih.gov Because they are specific to the enzymes that can process them as substrates, suicide inhibitors are noted for their high target specificity. nih.gov

Reversible Inhibition Kinetics and Binding Dynamics

While the ultimate outcome of inhibition by this compound is often irreversible inactivation, the initial interaction between the inhibitor and the enzyme typically involves a reversible binding step. This initial phase can be described by standard enzyme kinetics, where the inhibitor binds non-covalently to the enzyme's active site to form an enzyme-inhibitor complex (E-I).

Here, the first step () represents the reversible binding of the inhibitor (I) to the enzyme (E). The kinetics of this step are governed by the rate constants for association and dissociation. The second step () represents the irreversible inactivation, where the enzyme processes the inhibitor, leading to the formation of a covalent bond. The efficiency of suicide inhibitors is often characterized by a partition ratio, which describes the number of productive turnovers (substrate conversion) that occur for every inactivation event. d-nb.info In some cases, compounds with similar reactive functionalities can be designed to form reversible covalent adducts, which leverage competing on/off kinetics to minimize off-target effects. researchgate.netscispace.com

Irreversible Covalent Adduct Formation with Target Enzymes

The terminal step in the action of this compound as a suicide inhibitor is the formation of a stable, irreversible covalent adduct with the target enzyme. wikipedia.org After the enzyme activates the alkyne group, the resulting reactive intermediate—often a conjugated allene or a related electrophilic species—is attacked by a nucleophilic residue within the active site. d-nb.info

The specific amino acid residues targeted for covalent modification are typically those with nucleophilic side chains, such as cysteine, serine, histidine, or lysine. nih.gov For instance, the activated inhibitor can react with the thiol group of a cysteine residue or the hydroxyl group of a serine residue, forming a permanent covalent bond. slideshare.net This covalent modification physically blocks the active site or alters its conformation, rendering the enzyme catalytically inactive. The formation of these adducts can be confirmed using techniques like mass spectrometry, which can identify the specific amino acid residue that has been modified. mdpi.com This irreversible binding is a key feature of covalent inhibitors and distinguishes them from noncovalent inhibitors. researchgate.netnih.gov

Table 1: Mechanistic Aspects of this compound Inhibition

| Feature | Description | Reference |

|---|---|---|

| Inhibition Type | Suicide Substrate (Mechanism-Based) | nih.govwikipedia.org |

| Key Functional Group | Terminal Alkyne (C≡CH) | d-nb.info |

| Activation Process | Enzymatic conversion of the alkyne into a reactive species | nih.govd-nb.info |

| Initial Interaction | Reversible binding to the enzyme active site | d-nb.info |

| Final Outcome | Irreversible inactivation via covalent adduct formation | wikipedia.orgnih.gov |

| Molecular Target | Nucleophilic amino acid residues or cofactors in the active site | nih.gov |

Identification and Characterization of Enzyme Targets

The high specificity of this compound as a mechanism-based inactivator makes it a valuable tool for identifying and studying specific enzymes. Its primary targets are enzymes involved in amino acid metabolism, particularly those that utilize pyridoxal (B1214274) phosphate as a cofactor.

Cysteine Desulfurases and Sulfur Metabolism Enzymes

A significant target of this compound is the enzyme family of cysteine desulfurases. drugbank.com These enzymes are crucial for sulfur metabolism, catalyzing the removal of sulfur from L-cysteine to produce L-alanine. drugbank.com This mobilized sulfur is essential for the biosynthesis of various vital biomolecules, including iron-sulfur (Fe-S) clusters. nih.gov

By inactivating cysteine desulfurase, this compound can disrupt these critical metabolic pathways. The inhibition of this enzyme highlights the compound's role as a probe for studying sulfur mobilization and the biogenesis of Fe-S clusters. The inactivation mechanism follows the classic suicide substrate pathway, where the enzyme's catalytic machinery is exploited to generate the reactive species that ultimately forms a covalent adduct with the enzyme.

Pyridoxal Phosphate (PLP)-Dependent Enzymes

This compound and its analogs show significant activity against a broad class of enzymes that depend on the cofactor pyridoxal 5'-phosphate (PLP), the active form of vitamin B6. frontiersin.orgnih.gov PLP is a highly versatile cofactor involved in a vast array of enzymatic reactions concerning amino acid metabolism, including transamination, decarboxylation, and elimination reactions. nih.govresearchgate.netbeilstein-institut.de

PLP-dependent enzymes function by forming a Schiff base (internal aldimine) with a lysine residue in the active site. When a substrate amino acid binds, it forms a new Schiff base (external aldimine) with the PLP. nih.gov This binding allows PLP to act as an "electron sink," stabilizing carbanionic intermediates that are crucial for catalysis. nih.gov The reactivity of this compound is intimately linked to this mechanism. The enzyme, through its PLP cofactor, processes the inhibitor, leading to the generation of the reactive allene intermediate that covalently modifies the enzyme-PLP complex, causing irreversible inactivation. frontiersin.org This makes the compound an effective inhibitor for many enzymes within this large and diverse family, which are estimated to be involved in approximately 4% of all catalytic reactions. nih.govbeilstein-institut.de

Table 2: Key Enzyme Targets of this compound

| Enzyme Target Class | Specific Example(s) | Role of Enzyme | Cofactor | Reference |

|---|---|---|---|---|

| Sulfur Metabolism Enzymes | Cysteine Desulfurase | Mobilizes sulfur from cysteine for biosynthesis of Fe-S clusters and other molecules. | PLP | drugbank.com |

| PLP-Dependent Enzymes | Aspartate Aminotransferase | Catalyzes the interconversion of aspartate and α-ketoglutarate to oxaloacetate and glutamate. | PLP | nih.gov |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| L-Alanine |

| L-Cysteine |

| Pyridoxal 5'-phosphate (PLP) |

| Aspartate |

| α-ketoglutarate |

| Oxaloacetate |

| Glutamate |

| Serine |

| Histidine |

| Lysine |

| Propargylglycine |

| 2-Hydroxy-3-butynoate |

Other Enzyme Classes (e.g., Oxidoreductases, Lyases)

While information regarding the interaction of this compound with oxidoreductases is not extensively documented in publicly available research, its activity as an inhibitor of certain lyases, specifically C-S lyases, has been investigated. This compound, also known as L-propargylglycine, has been identified as an inhibitor of cysteine desulfurase. drugbank.com Cysteine desulfurases are a class of pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the removal of sulfur from L-cysteine, a key step in the biosynthesis of iron-sulfur clusters and other sulfur-containing molecules. drugbank.com

The inhibitory action of this compound on these lyases is proposed to be mechanism-based. The terminal alkyne group of the inhibitor is thought to react with the PLP cofactor in the enzyme's active site, leading to the formation of a stable adduct that inactivates the enzyme. This covalent modification prevents the enzyme from carrying out its normal catalytic function. Specifically, studies on cystathionine γ-lyase, another PLP-dependent C-S lyase, have shown that propargylglycine acts as an irreversible inhibitor. nih.gov The structural similarity of this compound to the natural substrate, L-cysteine, allows it to enter the active site and interact with the enzymatic machinery.

Structural Elucidation of Enzyme-Ligand Complexes

The three-dimensional structure of enzyme-inhibitor complexes provides invaluable insights into the molecular basis of inhibition. The Protein Data Bank (PDB) contains the crystal structure of Escherichia coli CsdB, a cysteine desulfurase, in complex with L-propargylglycine (a synonym for this compound), under the PDB ID 1i29 . This structure reveals the detailed interactions between the inhibitor and the amino acid residues within the enzyme's active site.

The inhibitor, L-propargylglycine, is observed to be covalently bound to the pyridoxal-5'-phosphate (PLP) cofactor. This adduct formation is a key feature of the mechanism-based inhibition. The analysis of the binding pocket shows that specific amino acid residues play a crucial role in positioning the inhibitor for covalent modification. The precise geometry of the enzyme-inhibitor adduct confirms the mechanism of inactivation, where the terminal alkyne of this compound reacts with the enzyme-cofactor complex.

| PDB ID | Enzyme Name | Ligand | Resolution (Å) | Key Interacting Residues |

| 1i29 | Cysteine desulfurase (CsdB) | L-Propargylglycine | 2.80 | Covalently bound to PLP cofactor |

Spectroscopic techniques are powerful tools for studying the dynamics and structural aspects of enzyme-inhibitor interactions in solution. While specific spectroscopic studies focused solely on this compound are not widely reported, the general applicability of these methods provides a framework for understanding its binding modes.

Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to probe the binding of this compound to an enzyme. Chemical shift perturbation studies, where the NMR spectrum of the enzyme is monitored upon addition of the inhibitor, can identify the amino acid residues involved in the binding interface. Furthermore, transferred Nuclear Overhauser Effect (trNOE) experiments can provide information about the conformation of the inhibitor when bound to the enzyme.

Mass spectrometry (MS) is another valuable technique for characterizing enzyme-inhibitor adducts. Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the precise mass of the enzyme-inhibitor complex, confirming the covalent nature of the interaction and the stoichiometry of binding. Tandem mass spectrometry (MS/MS) can be further utilized to identify the specific amino acid residue(s) that are covalently modified by the inhibitor. These methods are instrumental in confirming the mechanism of irreversible inhibition. nih.gov

Modulation of Biochemical Pathways

The inhibitory effect of this compound on key enzymes in sulfur metabolism suggests its potential to modulate microbial metabolic processes. By targeting cysteine desulfurases, this compound can disrupt the supply of sulfur for essential biosynthetic pathways, including the formation of iron-sulfur clusters which are critical for the function of numerous enzymes involved in respiration and metabolism.

While direct studies on the comprehensive impact of this compound on the metabolism of a wide range of microbial species are limited, research on related 2-alkynoic fatty acids has demonstrated antimicrobial activity. For instance, 2-hexadecynoic acid has shown inhibitory effects against various Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. nih.gov The antibacterial properties of these related compounds are attributed to the presence of the triple bond at the C-2 position and the carboxylic acid moiety. nih.gov Although the specific spectrum of activity for this compound may differ, these findings suggest that it could potentially serve as an antimicrobial agent by disrupting essential metabolic pathways.

| Compound | Organism | Activity |

| 2-Hexadecynoic acid | Staphylococcus aureus | Antibacterial (MIC = 15.6 µg/mL) |

| 2-Hexadecynoic acid | Klebsiella pneumoniae | Antibacterial (MIC = 7.8 µg/mL) |

| 2-Hexadecynoic acid | Methicillin-resistant S. aureus (MRSA) | Antibacterial (MIC = 3.9 µg/mL) |

The cellular responses to this compound are expected to be linked to its mechanism of action as an enzyme inhibitor. In environments where sulfur metabolism is crucial for survival, the presence of this compound could elicit a range of cellular stress responses. For example, in bacteria, the inhibition of iron-sulfur cluster biosynthesis can lead to oxidative stress and trigger specific genetic regulatory networks, such as the suf operon, which is involved in the synthesis and repair of these clusters under stress conditions. drugbank.com

In eukaryotic cells, the consequences of inhibiting sulfur metabolism could be equally significant. A study on the cellular effects of S-propargyl-cysteine, a related compound, in H9c2 cardiac myocytes demonstrated its ability to attenuate the inflammatory response induced by lipopolysaccharide. nih.gov This effect was linked to the hydrogen sulfide (H₂S) signaling pathway, as the effects were abolished by an inhibitor of cystathionine γ-lyase, a key enzyme in H₂S production. nih.gov Given that this compound also inhibits this class of enzymes, it is plausible that it could modulate cellular signaling pathways that are dependent on H₂S, a molecule with diverse physiological roles. However, specific studies detailing the cellular responses to this compound under defined biochemical conditions are not extensively available, and further research is needed to fully elucidate its effects.

Applications in Chemical Biology and Advanced Materials Research

Engineering of Peptides and Proteins

The incorporation of 2-amino-3-butynoic acid into peptides and proteins opens up a wealth of possibilities for tailoring their structure and function. The alkyne group serves as a bioorthogonal functional group, meaning it can undergo specific chemical reactions within a complex biological environment without interfering with native biochemical processes.

Site-Specific Incorporation into Protein Scaffolds

A key application of this compound is its site-specific incorporation into protein scaffolds. This is typically achieved using amber suppression-based methods, where a unique codon (the amber stop codon, UAG) is repurposed to encode the unnatural amino acid. This technique involves an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for this compound and does not cross-react with endogenous cellular machinery.

The ability to introduce an alkyne group at a precise location within a protein allows for subsequent modification with a wide range of molecules, including fluorophores, drugs, and other labels. This has profound implications for studying protein structure, function, and interactions.

Table 1: Methods for Site-Specific Incorporation of Non-Canonical Amino Acids

| Method | Description | Key Components |

| Amber Suppression | Repurposing of a stop codon (UAG) to encode a non-canonical amino acid. | Orthogonal aminoacyl-tRNA synthetase, orthogonal tRNA, non-canonical amino acid. |

| Ribosomal Frameshifting | Programmed shift in the reading frame of mRNA to incorporate a non-canonical amino acid. | Specific mRNA sequences, specialized ribosomes. |

| In vitro Translation | Cell-free protein synthesis system that allows for the direct addition of non-canonical amino acids. | Cell extract, energy source, amino acids (including non-canonical), DNA/mRNA template. |

Peptide Stapling and Cyclization Strategies

Peptide stapling is a strategy used to constrain a peptide's conformation, often to mimic the secondary structure of a protein, such as an alpha-helix. This can enhance the peptide's stability, cell permeability, and binding affinity to its target. This compound, with its alkyne side chain, is an ideal candidate for creating these "staples."

One common approach involves incorporating two alkyne-containing amino acids into a peptide sequence and then using a linker molecule with two azide groups to form a stable triazole bridge via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This "click chemistry" reaction is highly efficient and specific, making it well-suited for peptide modifications.

Design and Synthesis of Molecular Probes

The reactive nature of the alkyne group in this compound makes it a valuable component in the design and synthesis of molecular probes for studying biological systems.

Fluorescent and Affinity Labeling Agents

By incorporating this compound into a peptide or small molecule, a fluorescent dye or an affinity tag (like biotin) can be attached via the alkyne handle. This allows for the visualization and tracking of the molecule's localization and interactions within a cell. Fluorescent probes are instrumental in a variety of imaging techniques, providing insights into cellular processes in real-time. Similarly, affinity labels enable the isolation and identification of binding partners of the probe molecule.

Bioorthogonal Ligands (e.g., for Copper-Catalyzed Azide-Alkyne Cycloaddition)

As previously mentioned, the alkyne group of this compound is a key participant in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is a cornerstone of bioorthogonal chemistry, allowing for the specific labeling of biomolecules in living systems. The high efficiency and specificity of the CuAAC reaction have made it a widely used tool for labeling proteins, glycans, and other biomolecules that have been metabolically engineered to contain an azide group.

Table 2: Key Bioorthogonal Reactions

| Reaction | Reactants | Catalyst | Key Features |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide, Terminal Alkyne | Copper(I) | High efficiency, forms stable triazole ring. |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide, Strained Alkyne (e.g., cyclooctyne) | None | Copper-free, suitable for live-cell imaging. |

| Staudinger Ligation | Azide, Phosphine | None | Forms an amide bond. |

| Inverse-Electron-Demand Diels-Alder Reaction | Tetrazine, Strained Alkene/Alkyne | None | Extremely fast reaction kinetics. |

Role as a Building Block in Complex Molecular Architectures

Beyond its applications in modifying biological molecules, this compound serves as a fundamental building block for the synthesis of more complex molecular architectures. Its bifunctional nature, possessing both an amino acid backbone and a reactive alkyne side chain, allows for its incorporation into a variety of structures.

For instance, it can be used in the synthesis of peptidomimetics, which are molecules that mimic the structure and function of peptides but with improved properties such as enhanced stability and oral bioavailability. The alkyne group can be used to create novel cyclic structures or to link peptide fragments together in unique ways. Furthermore, the alkyne can participate in polymerization reactions to create novel materials with defined structures and properties.

Synthesis of Specialized Organic Molecules

The terminal alkyne in this compound is a key functional group that enables its participation in numerous organic reactions. This feature makes it an invaluable precursor for synthesizing a variety of specialized molecules, particularly in the realm of peptide chemistry and drug discovery.

One of the most prominent applications is its incorporation into peptide chains using methods like solid-phase peptide synthesis (SPPS). nbinno.com Once integrated into a peptide, the alkyne group acts as a "handle" for post-synthesis modification. This allows for the attachment of other molecules, such as fluorescent probes, polymers, or drug conjugates, through highly efficient and specific reactions. nbinno.com

A primary reaction utilized for this purpose is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". medchemexpress.commedchemexpress.com This reaction forms a stable triazole linkage, covalently connecting the peptide to another molecule that has an azide group. researchgate.net This methodology is employed to create novel peptide structures with tailored properties for applications in diagnostics and drug delivery. nbinno.com For instance, peptides can be cyclized by synthesizing them with an azido-lysine at one end and this compound at the other, followed by an intramolecular CuAAC reaction to form a robust triazole bridge. researchgate.net

Furthermore, the unique reactivity of the alkyne group has been exploited in gold-catalyzed reactions to achieve rapid and efficient cyclization of unprotected peptides under mild conditions, offering an alternative to traditional methods. nih.gov Beyond peptides, this compound serves as a building block for various heterocyclic compounds and is a known inhibitor of enzymes like cystathionine gamma-lyase, making it a valuable tool in neuroprotection and cardiovascular research. nbinno.com

| Molecule Class | Synthetic Method | Application Area |

| Modified Peptides | Solid-Phase Peptide Synthesis (SPPS), Click Chemistry (CuAAC) | Drug Delivery, Diagnostics, Biomaterials |

| Cyclic Peptides | Intramolecular CuAAC, Gold(I)-Mediated Cyclization | Therapeutic Peptides, Conformational Studies |

| Enzyme Inhibitors | Targeted Synthesis | Neuroprotection, Cardiovascular Research |

| Heterocyclic Compounds | Cycloaddition Reactions | Medicinal Chemistry |

Computational and Theoretical Studies

Molecular Dynamics Simulations of Enzyme-Inhibitor Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. In the context of 2-Amino-3-butynoic acid, MD simulations are instrumental in understanding the dynamics of its binding to target enzymes, such as γ-aminobutyric acid aminotransferase (GABA-AT), a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme. nih.govmdpi.comnih.gov

MD simulations of the this compound-enzyme complex can reveal crucial information about the stability of the interaction. By tracking the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation period, researchers can assess the conformational stability of the complex. A stable RMSD profile for the ligand within the enzyme's active site suggests a stable binding mode.

Furthermore, MD simulations allow for the detailed analysis of the intermolecular interactions that govern the binding of this compound to its target. These interactions can include hydrogen bonds, hydrophobic interactions, and salt bridges with key amino acid residues in the active site. For instance, in the active site of GABA-AT, interactions with residues such as Gln329, Glu293, and Lys357 have been shown to be important for inhibitor binding. mdpi.com The persistence of these interactions throughout the simulation provides insights into the strength and specificity of the binding. The binding free energy, which can be calculated from MD simulation trajectories using methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), offers a quantitative measure of the binding affinity. nih.gov

| Simulation Parameter | Description | Typical Value/Observation for a Stable Inhibitor |

|---|---|---|

| RMSD of Ligand | Measures the average distance between the atoms of the ligand in a given frame and a reference frame. | Low and stable fluctuation (e.g., < 2 Å) after an initial equilibration period. |

| RMSF of Active Site Residues | Measures the fluctuation of individual amino acid residues around their average position. | Reduced fluctuation upon ligand binding, indicating stabilization of the active site. |

| Hydrogen Bond Analysis | Identifies and quantifies the hydrogen bonds formed between the ligand and the protein. | Persistence of key hydrogen bonds throughout the simulation. |

| Binding Free Energy (ΔG_bind) | Calculated using methods like MM/GBSA to estimate the binding affinity. | Negative value, with more negative values indicating stronger binding. |

Quantum Chemical Calculations of Reaction Mechanisms and Transition States

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure and reactivity of molecules. For this compound, QC methods are crucial for elucidating the detailed mechanism of enzyme inhibition, including the formation of covalent bonds and the characterization of transition states.

As an inhibitor of PLP-dependent enzymes, this compound is thought to undergo a series of chemical transformations within the enzyme's active site. nih.gov QC calculations can model these reaction steps, providing energetic information for reactants, intermediates, products, and, most importantly, transition states. By calculating the activation energy for each step, researchers can identify the rate-determining step of the inhibitory mechanism.

For example, the inactivation of GABA-AT by some inhibitors involves the formation of a reactive intermediate that covalently modifies the PLP cofactor or an active site residue. nih.gov QC calculations can be used to study the electronic rearrangements that occur during this process, providing insights into the nature of the chemical bonds being formed and broken. The calculated geometries and energies of the transition states can be used to design more potent and specific inhibitors by modifying the structure of this compound to better stabilize these transient structures.

| Computational Method | Application to this compound | Key Information Obtained |

|---|---|---|

| Density Functional Theory (DFT) | Modeling the reaction pathway of enzyme inhibition. | Geometries and energies of reactants, intermediates, transition states, and products. |

| Ab initio methods | High-accuracy calculation of electronic properties. | Detailed electronic structure, charge distribution, and bond orders. |

| Transition State Searching Algorithms | Locating the saddle point on the potential energy surface corresponding to the transition state. | Geometry and energy of the transition state, and the activation energy of the reaction. |

In Silico Prediction of Biological Activity and Selectivity

In silico methods for predicting biological activity and selectivity play a vital role in the early stages of drug discovery and in understanding the broader potential of compounds like this compound. These computational techniques can be used to screen large libraries of compounds, predict their activity against various targets, and assess their potential for off-target effects.

Molecular docking is a widely used in silico technique to predict the preferred binding orientation of a ligand to a protein target. nih.gov For this compound, docking studies can be performed against a panel of PLP-dependent enzymes to predict its binding affinity and selectivity. The docking score, which is an estimation of the binding energy, can be used to rank different enzymes as potential targets. These studies can also reveal the key interactions that contribute to the binding, providing a rationale for the observed selectivity.

Quantitative Structure-Activity Relationship (QSAR) models are another important in silico tool. QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity. By developing a QSAR model for a series of this compound analogs, it would be possible to predict the inhibitory potency of new, unsynthesized derivatives. This can guide the design of more potent and selective inhibitors.

| In Silico Technique | Purpose | Predicted Outcome for this compound |

|---|---|---|

| Molecular Docking | Predicting the binding mode and affinity of the ligand to a protein target. | Binding pose within the active site, docking score (estimated binding energy), and key interacting residues. |

| Pharmacophore Modeling | Identifying the essential 3D arrangement of functional groups required for biological activity. | A 3D model of the key features of this compound responsible for its inhibitory activity. |

| QSAR Modeling | Relating the chemical structure of a compound to its biological activity. | A mathematical model that can predict the inhibitory potency of this compound derivatives. |

Future Research Trajectories and Emerging Perspectives

Discovery of Novel Biological Targets and Mechanistic Insights

Future investigations into 2-amino-3-butynoic acid are poised to uncover a wider array of its biological targets, delving deeper into the molecular mechanisms that underpin its activity. A significant area of focus will likely be the comprehensive characterization of its role as an irreversible inhibitor, particularly targeting enzymes that utilize pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor. drugbank.comresearchgate.net

This compound and its analogs have been identified as potent inhibitors of enzymes such as aspartate aminotransferase. nih.gov The mechanism of inhibition often involves the compound acting as a "suicide substrate" or mechanism-based inactivator. sigmaaldrich.com In this process, the inhibitor binds to the enzyme's active site and undergoes a partial catalytic conversion, which transforms it into a highly reactive species that then forms a covalent bond with the enzyme, leading to its irreversible inactivation. sigmaaldrich.comlibretexts.org This covalent modification permanently blocks the enzyme's activity. teachmephysiology.com

The alkyne functional group in this compound is key to its inhibitory action on many PLP-dependent enzymes. The enzyme's catalytic machinery attempts to process the inhibitor as it would its natural amino acid substrate. This initiates a chemical transformation of the alkyne group, generating a reactive intermediate that ultimately leads to the inactivation of the enzyme. drugbank.com

A deeper understanding of these mechanisms will be crucial. This includes elucidating the precise amino acid residues within the active sites of target enzymes that are modified by the activated inhibitor. Advanced techniques such as X-ray crystallography and cryo-electron microscopy of the inhibitor-enzyme complexes will be invaluable in providing high-resolution structural details of these interactions. Furthermore, identifying the full spectrum of enzymes susceptible to this mode of inhibition will broaden our understanding of the compound's cellular effects.

The following table summarizes key enzymes that have been investigated in the context of inhibition by this compound or its analogs.

| Enzyme Target | Class | Key Mechanistic Feature |

| Aspartate Aminotransferase | Transaminase (PLP-dependent) | Irreversible inhibition nih.gov |

| Cysteine Desulfurase | Lyase (PLP-dependent) | Covalent modification |

Advancements in Stereocontrolled Synthetic Methodologies

The biological activity of this compound is intrinsically linked to its stereochemistry. Consequently, the development of advanced stereocontrolled synthetic methodologies is a critical area of ongoing research. Future efforts will likely focus on the refinement of catalytic asymmetric syntheses to produce enantiomerically pure forms of this compound and its derivatives with high efficiency and selectivity. nih.gov

One promising avenue is the use of chiral catalysts, including transition metal complexes with chiral ligands and organocatalysts. frontiersin.orgresearchgate.net These catalysts can create a chiral environment that directs the formation of one stereoisomer over the other. For the synthesis of α-amino acids, a variety of catalytic systems have been developed that could be adapted for the synthesis of this compound. nih.gov

The use of chiral auxiliaries is another well-established and powerful strategy for asymmetric synthesis. wikipedia.orgtcichemicals.comnih.govsigmaaldrich.com In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed. Auxiliaries derived from readily available natural products like amino acids are particularly valuable. researchgate.net

Recent advancements in the synthesis of propargyl derivatives, which share the key alkyne functional group with this compound, also offer valuable insights. researchgate.netbohrium.comnih.govnih.govmdpi.com Methodologies for the stereoselective propargylation of various substrates can potentially be adapted for the synthesis of this and related amino acids.

The table below highlights some of the key strategies and components used in the stereocontrolled synthesis of chiral amino acids and related compounds.

| Synthetic Strategy | Key Components | Desired Outcome |

| Catalytic Asymmetric Synthesis | Chiral metal catalysts, Organocatalysts | High enantiomeric excess |

| Chiral Auxiliary-Mediated Synthesis | Evans oxazolidinones, Camphorsultam | Diastereoselective bond formation |

| Asymmetric Propargylation | Chiral allenyl reagents, Chiral ligands | Enantioenriched propargylated products |

Development of Next-Generation Chemical Biology Tools

The unique chemical structure of this compound, specifically its terminal alkyne group, makes it an ideal building block for the development of next-generation chemical biology tools. medchemexpress.com The alkyne moiety serves as a handle for "click chemistry," a set of bioorthogonal reactions that are highly efficient and specific. iris-biotech.denih.govwikipedia.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction that can be used to attach probes, such as fluorescent dyes or affinity tags (e.g., biotin), to this compound. clockss.orgnih.gov

This capability allows for the creation of activity-based probes (ABPs) to study enzyme function in complex biological systems. mdpi.comresearchgate.netuark.edu An ABP based on this compound could be designed to target a specific class of enzymes. Once the probe reacts with its target, the attached reporter tag can be used for visualization via fluorescence microscopy or for enrichment and subsequent identification by mass spectrometry-based proteomics. The development of such probes would enable the profiling of enzyme activity in living cells and organisms, providing valuable insights into physiological and pathological processes.

Furthermore, this compound can be used in metabolic labeling experiments. springernature.com When introduced to cells, it can be incorporated into newly synthesized proteins in place of a natural amino acid. The alkyne-tagged proteins can then be selectively visualized or isolated from the entire proteome using click chemistry. princeton.edu This approach, known as bioorthogonal non-canonical amino acid tagging (BONCAT), allows for the specific analysis of protein synthesis and turnover in different cellular states.

The following table outlines the components and applications of chemical biology tools derived from this compound.

| Tool | Key Components | Application |

| Activity-Based Probe | This compound scaffold, Reporter tag (fluorophore, biotin) | Enzyme activity profiling, Target identification |

| Metabolic Label | This compound | In vivo incorporation into proteins |

| Bioorthogonal Handle | Terminal alkyne group | Click chemistry-mediated ligation |

Integration into Systems Biology and Pathway Analysis

The integration of this compound into systems biology workflows represents a promising future direction for understanding its global effects on cellular networks. nih.gov By combining 'omics' technologies such as proteomics and metabolomics, researchers can move beyond studying the effect of the compound on a single target and instead analyze its impact on entire pathways and cellular systems. nih.gov

Metabolic labeling with this compound, as described in the previous section, is a powerful tool for quantitative proteomics. nih.govnih.govresearchgate.net By comparing the proteomes of cells treated with the compound to untreated cells, it is possible to identify changes in protein expression and turnover across thousands of proteins simultaneously. This can reveal which cellular pathways are perturbed by the compound's activity. For instance, if this compound inhibits a key enzyme in a particular metabolic pathway, this could lead to compensatory changes in the expression of other enzymes in that or related pathways.

Metabolomic studies can complement these proteomic analyses. By measuring the levels of various metabolites in cells treated with this compound, researchers can gain a direct readout of the metabolic consequences of its inhibitory actions. For example, inhibition of an enzyme in an amino acid metabolic pathway would be expected to lead to an accumulation of the substrate and a depletion of the product of that enzyme. researchgate.net

The large datasets generated from these proteomic and metabolomic experiments can be integrated and analyzed using bioinformatics tools to construct and refine models of cellular networks. This systems-level perspective will be crucial for a comprehensive understanding of the biological effects of this compound and for identifying potential therapeutic applications or off-target effects.

The table below summarizes the integration of this compound into systems biology.

| 'Omics' Technology | Application with this compound | Information Gained |

| Proteomics | Metabolic labeling and quantitative analysis | Changes in protein expression and turnover |

| Metabolomics | Analysis of metabolite profiles after treatment | Alterations in metabolic pathways |

| Bioinformatics | Integration of proteomic and metabolomic data | Construction of cellular network models |

Q & A

Basic Question: What analytical methods are recommended to determine the purity and structural integrity of 2-Amino-3-butynoic acid in synthesized samples?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC with UV detection (λ = 210–220 nm) to quantify purity. Calibrate with a reference standard of known concentration .

- Nuclear Magnetic Resonance (NMR): Employ H and C NMR spectroscopy to confirm structural integrity. Compare chemical shifts with literature data for analogous amino acids (e.g., 2-Amino-3-(4-hydroxyphenyl)-propanoic acid, δ ~2.5–3.5 ppm for α-protons) .

- Mass Spectrometry (MS): Perform ESI-MS in positive ion mode to verify molecular weight (expected m/z for CHNO: 117.04).

Advanced Question: How can researchers optimize synthetic routes for this compound to minimize by-products like β-elimination derivatives?

Methodological Answer:

- Reaction Solvent Selection: Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates and reduce side reactions. Avoid protic solvents that may accelerate β-elimination .

- Temperature Control: Maintain reaction temperatures below 40°C to prevent thermal degradation. Thermodynamic data from analogous compounds (e.g., clustering reactions with Na) suggest higher temperatures destabilize the alkyne group .

- Protecting Groups: Introduce tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to the amino moiety to prevent unwanted cyclization .

Basic Question: What precautions are critical for handling and storing this compound in laboratory settings?

Methodological Answer:

- Storage Conditions: Store in airtight containers under inert gas (N or Ar) at –20°C to prevent oxidation of the alkyne group. Moisture-sensitive analogs (e.g., L-2-Aminobutyric acid) degrade rapidly in humid environments .

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as amino acid derivatives can cause irritation .

- Waste Disposal: Neutralize acidic residues with sodium bicarbonate before disposal in approved chemical waste containers .

Advanced Question: How can researchers resolve contradictions in spectral data (e.g., NMR vs. IR) for this compound derivatives?

Methodological Answer:

- Cross-Validation with Computational Models: Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict H NMR shifts and IR vibrational modes. Compare results with experimental data to identify anomalies .

- Isotopic Labeling: Synthesize N-labeled analogs to confirm nitrogen-related peaks in NMR and MS spectra. For example, N labeling clarifies splitting patterns in crowded regions .

- Dynamic Light Scattering (DLS): Assess sample aggregation, which may distort IR absorbance. Centrifuge samples at 14,000 rpm for 10 minutes to remove particulates .

Advanced Question: What factors influence the regioselectivity of this compound in peptide coupling reactions?

Methodological Answer:

- Activating Reagents: Use HATU or DCC/HOBt for carboxylate activation. These reagents reduce racemization compared to carbodiimides alone .

- Steric Effects: The alkyne group at C3 creates steric hindrance, favoring coupling at the α-amine. Computational modeling of analogous compounds (e.g., 2-Amino-3-(phenylamino)propanoic acid) supports this trend .

- pH Optimization: Conduct reactions at pH 7.5–8.5 to deprotonate the α-amine while keeping the carboxylate ionized. Monitor with in-situ pH probes .

Basic Question: How can researchers assess the thermodynamic stability of this compound under varying pH conditions?

Methodological Answer:

- Potentiometric Titration: Measure pKa values of the amino and carboxyl groups. For comparison, 3-Amino-4-hydroxybenzoic acid has pKa ≈ 2.1 (carboxyl) and pKa ≈ 9.8 (amino) .

- Differential Scanning Calorimetry (DSC): Analyze thermal decomposition profiles at pH 2–12. Stability is typically highest near the isoelectric point (pI) .

- UV-Vis Spectroscopy: Track absorbance changes at 260 nm (amide bond formation) to identify pH-dependent degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.